tert-butyl N-[5-(3-{[(tert-butoxy)carbonyl]amino}propyl)pyrazolo[1,5-a]pyrimidin-6-yl]carbamate
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Overview
Description
tert-Butyl N-[5-(3-{[(tert-butoxy)carbonyl]amino}propyl)pyrazolo[1,5-a]pyrimidin-6-yl]carbamate is a complex organic compound that features a pyrazolo[1,5-a]pyrimidine core
Preparation Methods
The synthesis of tert-butyl N-[5-(3-{[(tert-butoxy)carbonyl]amino}propyl)pyrazolo[1,5-a]pyrimidin-6-yl]carbamate typically involves multiple steps. One common method includes the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the tert-butoxycarbonyl (Boc) protecting group: This step involves the reaction of the amine group with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Attachment of the propyl linker: This step involves the reaction of the Boc-protected amine with a suitable propyl halide under basic conditions.
Final coupling: The final step involves coupling the Boc-protected intermediate with the pyrazolo[1,5-a]pyrimidine core under suitable conditions to yield the target compound
Chemical Reactions Analysis
tert-Butyl N-[5-(3-{[(tert-butoxy)carbonyl]amino}propyl)pyrazolo[1,5-a]pyrimidin-6-yl]carbamate can undergo various chemical reactions, including:
Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Substitution reactions: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazolo[1,5-a]pyrimidine core.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions, leading to various derivatives
Scientific Research Applications
tert-Butyl N-[5-(3-{[(tert-butoxy)carbonyl]amino}propyl)pyrazolo[1,5-a]pyrimidin-6-yl]carbamate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as proteins or nucleic acids
Mechanism of Action
The mechanism of action of tert-butyl N-[5-(3-{[(tert-butoxy)carbonyl]amino}propyl)pyrazolo[1,5-a]pyrimidin-6-yl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context .
Comparison with Similar Compounds
tert-Butyl N-[5-(3-{[(tert-butoxy)carbonyl]amino}propyl)pyrazolo[1,5-a]pyrimidin-6-yl]carbamate can be compared with similar compounds such as:
tert-Butyl carbamate: A simpler compound with a similar Boc protecting group.
tert-Butyl N-(benzyloxy)carbamate: Another Boc-protected compound with different substituents.
tert-Butyl 4-(6-amino-3-pyridyl)piperazine-1-carboxylate: A compound with a similar Boc protecting group but a different core structure .
Properties
Molecular Formula |
C19H29N5O4 |
---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
tert-butyl N-[5-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]pyrazolo[1,5-a]pyrimidin-6-yl]carbamate |
InChI |
InChI=1S/C19H29N5O4/c1-18(2,3)27-16(25)20-10-7-8-13-14(23-17(26)28-19(4,5)6)12-24-15(22-13)9-11-21-24/h9,11-12H,7-8,10H2,1-6H3,(H,20,25)(H,23,26) |
InChI Key |
PPFGPZMAZVKBLG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC1=NC2=CC=NN2C=C1NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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